

role of neuropeptide Y Y2 receptor in modulating neurotransmitter release

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An In-depth Technical Guide to the Role of the Neuropeptide Y Y2 Receptor in Modulating Neurotransmitter Release

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Neuropeptide Y (NPY) Y2 receptor is a critical presynaptic G-protein coupled receptor (GPCR) that plays a pivotal role in neuromodulation. Primarily localized on presynaptic terminals, the Y2 receptor functions as both an autoreceptor, inhibiting the release of NPY itself, and a heteroreceptor, controlling the release of a wide array of other neurotransmitters, including glutamate, gamma-aminobutyric acid (GABA), and norepinephrine.[1] Activation of the Y2 receptor initiates a Gi/o-protein-mediated signaling cascade that leads to the inhibition of adenylyl cyclase and the modulation of voltage-gated calcium and potassium channels, ultimately suppressing synaptic vesicle fusion and neurotransmitter exocytosis.[2] This inhibitory function positions the Y2 receptor as a key regulator of neuronal excitability and synaptic plasticity throughout the central and peripheral nervous systems.[3][4] Its involvement in physiological processes such as appetite regulation, anxiety, and pain, as well as in pathological conditions like epilepsy, makes it a significant target for therapeutic drug development.[1][4][5] This document provides a comprehensive technical overview of the Y2 receptor's mechanism of action, its influence on major neurotransmitter systems, and the key experimental protocols used for its study.

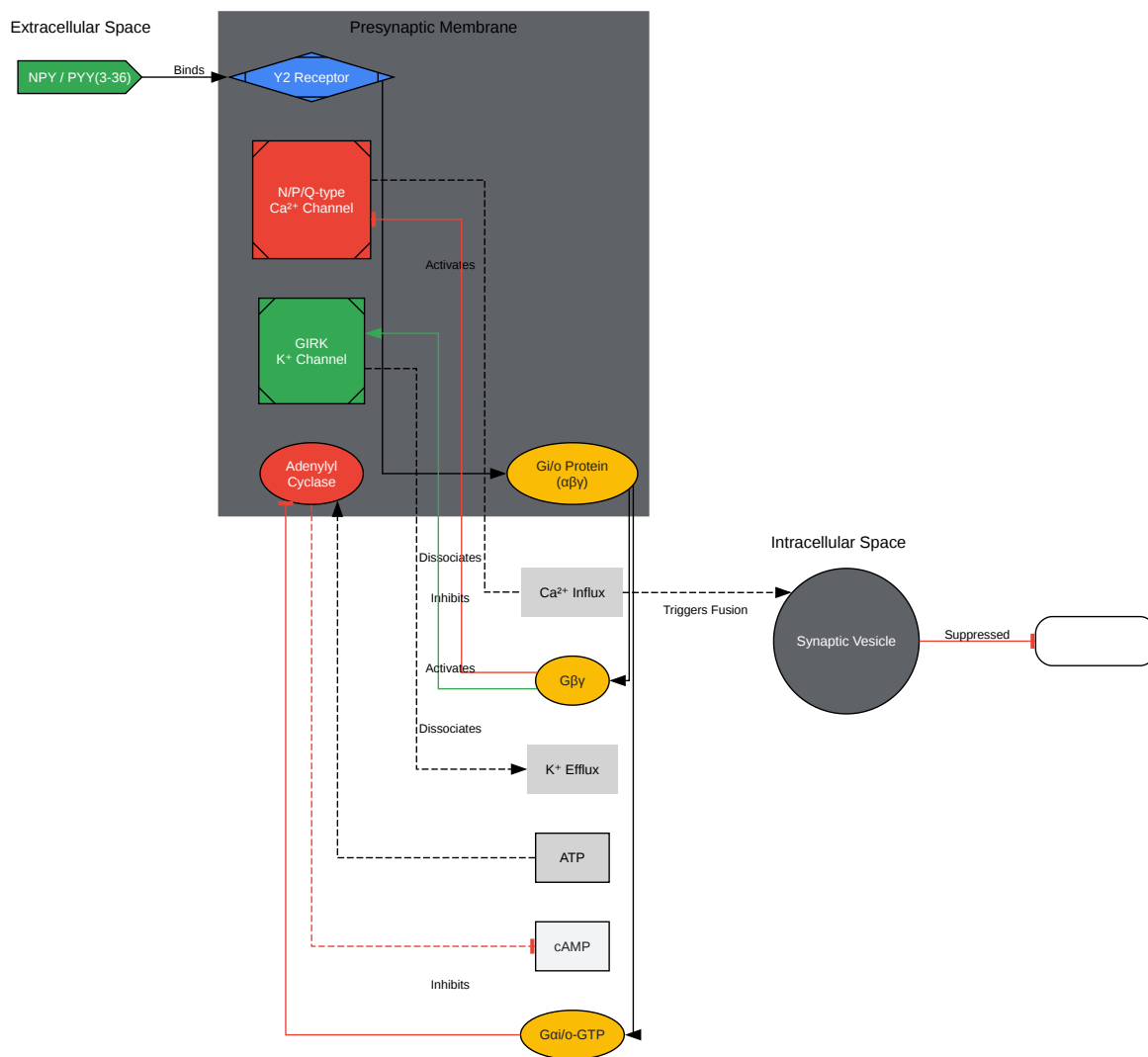
Molecular Mechanism of Y2 Receptor Signaling

The Y2 receptor is a member of the NPY receptor family, which couples to pertussis toxin-sensitive inhibitory G-proteins, specifically of the Gi and Go subtypes.^[6] Its activation by endogenous ligands such as Neuropeptide Y (NPY) and Peptide YY (PYY), particularly the truncated form PYY(3-36), triggers a canonical inhibitory signaling pathway.^{[6][7]}

The primary signaling cascade involves:

- **Gi/o Protein Activation:** Ligand binding induces a conformational change in the Y2 receptor, facilitating the exchange of GDP for GTP on the α -subunit of the associated Gi/o protein. This causes the dissociation of the G α i/o subunit from the G $\beta\gamma$ dimer.
- **Inhibition of Adenylyl Cyclase (AC):** The activated G α i/o subunit directly inhibits the activity of adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).^{[6][8]}
- **Modulation of Ion Channels:** The G $\beta\gamma$ dimer plays a crucial role in modulating ion channel activity. It can directly interact with and inhibit voltage-gated N-type and P/Q-type calcium channels (CaV2.2, CaV2.1), reducing calcium influx into the presynaptic terminal, a critical step for neurotransmitter release.^{[2][9]} Additionally, G $\beta\gamma$ can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux, membrane hyperpolarization, and a subsequent decrease in neuronal excitability.

This multi-faceted inhibition culminates in a powerful suppression of neurotransmitter release from the presynaptic terminal. Unusually persistent G α i-signaling by the Y2 receptor can even lead to a depletion of the cellular Gi/o protein pool, resulting in a temporary desensitized state that can affect other Gi/o-coupled receptors.^[10]



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Caption: Y2 receptor Gi/o-coupled signaling pathway.

Modulation of Key Neurotransmitter Systems

The Y2 receptor's primary function is to act as an inhibitory brake on neurotransmitter release.
[11] This has been demonstrated across multiple neurotransmitter systems and brain regions.

Glutamate

The Y2 receptor is a potent inhibitor of glutamate release, the principal excitatory neurotransmitter in the brain.[6] This action is particularly relevant in regions like the hippocampus, where it can modulate synaptic plasticity and excitability.[3][12] Activation of Y2 receptors on glutamatergic terminals has been shown to be a potential mechanism for controlling hyperexcitability in conditions such as epilepsy.[13]

GABA

Y2 receptors are also expressed on GABAergic terminals, where they inhibit the release of GABA, the main inhibitory neurotransmitter.[6][14] This demonstrates the complexity of the NPY system, as Y2 activation can, in this context, lead to a disinhibition of postsynaptic neurons by reducing the inhibitory tone. The functional outcome of Y2 receptor activation is therefore highly dependent on the specific neuronal circuit.

Norepinephrine (Noradrenaline)

In both the central and peripheral nervous systems, Y2 receptors act as presynaptic heteroreceptors on noradrenergic neurons to inhibit norepinephrine release.[15] This interaction is a classic example of co-transmission, where NPY and norepinephrine are released from the same sympathetic nerve terminals and NPY acts via Y2 receptors to provide negative feedback.[4] Studies on hypothalamic synaptosomes suggest that Y2 receptors inhibit norepinephrine release via a mechanism that may be independent of reducing calcium entry, pointing to a direct action on the release machinery.[15]

NPY (Autoreceptor Function)

The Y2 receptor is a key autoreceptor that provides negative feedback on the release of NPY itself.[1][9] When NPY is released into the synaptic cleft, it can act on presynaptic Y2 receptors on the same terminal to inhibit further NPY exocytosis. This autoregulatory loop is crucial for maintaining homeostasis within the NPY system.

Quantitative Data on Y2 Receptor Modulation

The following tables summarize key quantitative data related to the affinity and efficacy of various ligands at the Y2 receptor and their functional impact on neurotransmitter release.

Table 1: Affinity (Kd) and Potency (ED50) of Y2 Receptor Agonists Data obtained from studies on human Y2 receptors expressed in CHO cells.[\[6\]](#)

Agonist	Kd (nM)	ED50 (nM) for [³⁵ S]GTP-γ-S Binding
NPY (human)	0.28	0.29
PYY (human)	0.11	0.10
PYY(3-36) (human)	0.15	0.08
NPY(13-36) (porcine)	1.1	0.7
NPY(26-36) (porcine)	180	210

Table 2: Functional Inhibition of Neurotransmitter Release by Y2 Agonists

Neurotransmitter	Brain Region / Prep	Agonist (Conc.)	% Inhibition of Release	Reference
Glutamate	Rat Hippocampal Slices	NPY (100 nM)	50-60%	[12]
Glutamate	Rat Hippocampal Slices	NPY(13-36) (100 nM)	~44%	[12]
Norepinephrine	Rat Hypothalamic Synaptosomes	NPY(13-36)	Concentration-dependent	[15]
NPY	PC-12 Cells	PYY(13-36)	Concentration-dependent	[9]

Table 3: Potency of Y2 Receptor Antagonists

Antagonist	Preparation	IC50	Reference
BIIE-0246	Rat [¹²⁵ I]PYY(3-36) binding	15 nM	[16]
JNJ-31020028	Human Y2 Receptor	pIC50 = 8.07	[16]
T4-[NPY(33-36)]4	LN319 cells (Y2 expressing)	67.2 nM	[17]

Key Experimental Protocols

Studying the presynaptic effects of the Y2 receptor requires specialized techniques to isolate nerve terminals and measure neurotransmitter release.

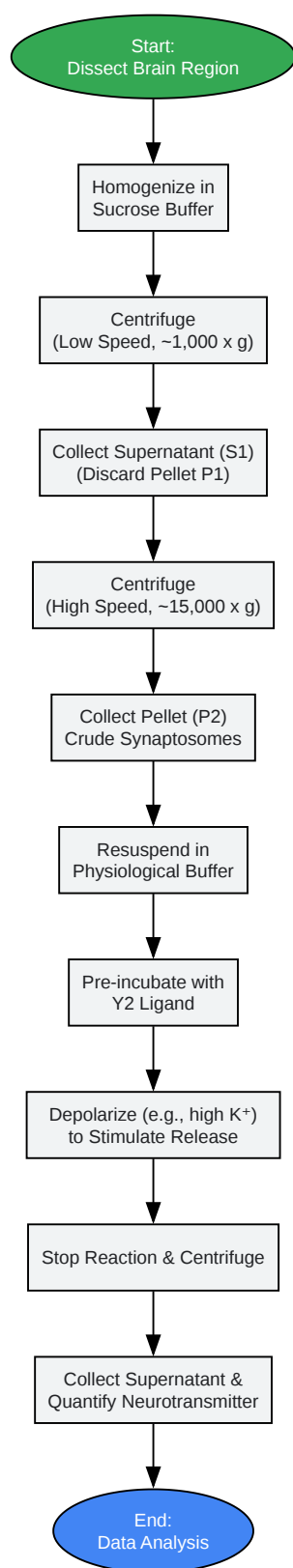
Synaptosome Preparation and Neurotransmitter Release Assay

Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional machinery for neurotransmitter release and uptake.[\[18\]](#)[\[19\]](#) They are an excellent in vitro model to study the direct effects of Y2 receptor ligands on presynaptic mechanisms.

Methodology:

- Tissue Homogenization: Euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, hypothalamus) in ice-cold homogenization buffer (e.g., 0.32 M sucrose with protease inhibitors). Homogenize the tissue using a glass-Teflon Dounce homogenizer with 10-12 gentle strokes.[\[18\]](#)[\[20\]](#)
- Differential Centrifugation:
 - Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris (P1 pellet).[\[20\]](#)
 - Transfer the supernatant (S1) to a new tube and centrifuge at a higher speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction (P2).[\[18\]](#)[\[21\]](#)

- Purification (Optional): For higher purity, the P2 pellet can be resuspended and layered onto a discontinuous density gradient (e.g., Percoll or Ficoll) and centrifuged at high speed. The synaptosomes will collect at a specific interface.[\[22\]](#)
- Neurotransmitter Release Assay:
 - Resuspend the final synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer).
 - Pre-incubate the synaptosomes with the Y2 receptor agonist or antagonist for a defined period.
 - Stimulate neurotransmitter release by depolarization, typically using an elevated concentration of KCl (e.g., 30-50 mM).
 - Stop the reaction and centrifuge to pellet the synaptosomes.
 - Collect the supernatant and quantify the amount of released neurotransmitter using techniques like HPLC, ELISA, or mass spectrometry.



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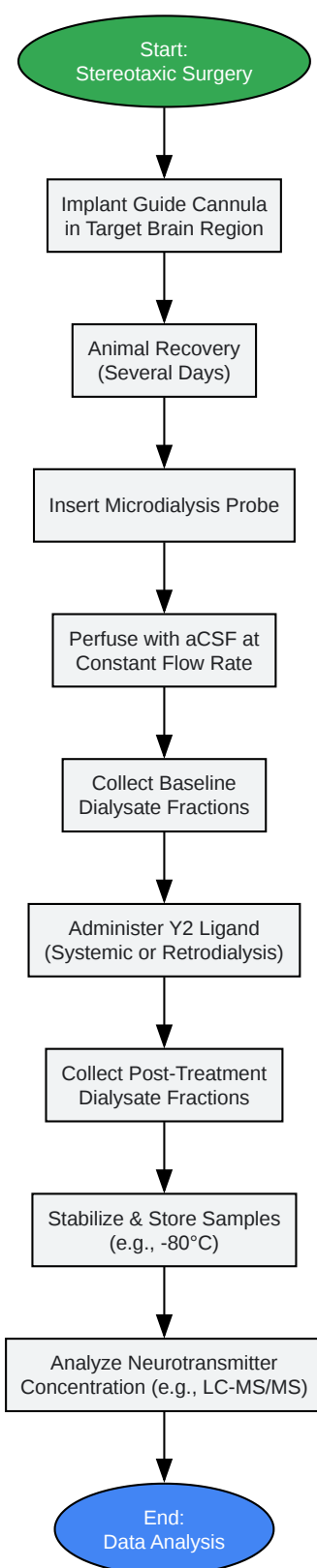
Caption: Workflow for synaptosome preparation and release assay.

In Vivo Microdialysis

Microdialysis is a technique used to sample the extracellular fluid of discrete brain regions in freely moving animals, providing a direct measure of neurotransmitter release in vivo.[23][24]

Methodology:

- **Probe Implantation:** Anesthetize the animal and, using stereotaxic surgery, implant a microdialysis guide cannula targeted to the brain region of interest. Allow the animal to recover for several days.
- **Probe Insertion and Perfusion:** On the day of the experiment, insert the microdialysis probe (which has a semi-permeable membrane at its tip) through the guide cannula.[23] Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 0.2-2.0 $\mu\text{L}/\text{min}$).[24][25]
- **Sample Collection:** Neurotransmitters and other molecules in the extracellular space diffuse across the membrane into the aCSF based on their concentration gradient. Collect the outflowing perfusate (dialysate) in timed fractions (e.g., every 10-20 minutes).[26]
- **Pharmacological Manipulation:** After collecting stable baseline samples, administer Y2 receptor ligands systemically (e.g., i.p. injection) or locally through the microdialysis probe (retrodialysis).
- **Sample Analysis:** Due to the low concentrations of neuropeptides, samples often require stabilization (e.g., with acetic acid) and storage at -80°C .[25] Analysis is performed using highly sensitive methods such as radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[25][27]



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Caption: Workflow for an in vivo microdialysis experiment.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology allows for the direct measurement of synaptic currents and ion channel activity in individual neurons, providing high-resolution insight into the effects of Y2 receptor activation on synaptic transmission.[\[28\]](#)

Methodology:

- **Slice Preparation:** Prepare acute brain slices (250-400 μm thick) containing the region of interest from a freshly dissected brain using a vibratome in ice-cold, oxygenated aCSF.
- **Recording Setup:** Transfer a slice to a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF.
- **Pipette Preparation:** Fabricate a glass micropipette with a tip resistance of 3-7 $\text{M}\Omega$ using a pipette puller. Fill the pipette with an appropriate intracellular solution.[\[29\]](#)
- **Obtaining a Recording:**
 - Under visual guidance, approach a neuron with the micropipette while applying positive pressure.
 - Upon touching the cell membrane, release the positive pressure to form a high-resistance ($>1 \text{ G}\Omega$) "giga-seal". This is the cell-attached configuration.[\[28\]](#)
 - Apply gentle suction to rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior. This is the whole-cell configuration.[\[29\]](#)
- **Data Acquisition:**
 - In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV) and record synaptic currents (EPSCs or IPSCs) evoked by electrical stimulation of afferent fibers.
 - Bath-apply a Y2 receptor agonist and observe the change in the amplitude of the evoked synaptic currents. A reduction in amplitude typically indicates a presynaptic mechanism of inhibition.[\[30\]](#)

- Paired-pulse ratio analysis can further confirm a presynaptic site of action. An increase in the ratio of the second response to the first (paired-pulse facilitation) following drug application is indicative of a lower initial release probability.[30]

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